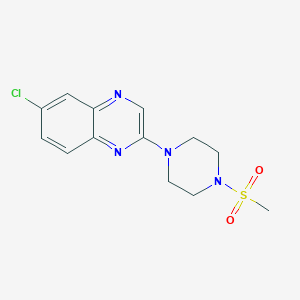

6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring. It is an important structure in medicinal chemistry due to its presence in various pharmacologically active compounds . The compound you mentioned has a methanesulfonylpiperazin group attached to it, which could potentially alter its properties and biological activity.

Synthesis Analysis

The synthesis of quinoxaline derivatives generally involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds . The addition of the methanesulfonylpiperazin group would likely involve further steps, although the exact method would depend on the specific reaction conditions and starting materials .Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be quite complex, with various functional groups contributing to their overall properties. The presence of the methanesulfonylpiperazin group in the compound you mentioned would add additional nitrogen and sulfur atoms to the structure, potentially leading to a variety of chemical behaviors .Chemical Reactions Analysis

Quinoxaline derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions of the reaction . The methanesulfonylpiperazin group could potentially participate in reactions involving its nitrogen or sulfur atoms, or it could act as a leaving group in certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can be influenced by their specific structure, including factors like the presence and position of functional groups . The methanesulfonylpiperazin group in the compound you mentioned could potentially affect properties like its solubility, stability, and reactivity.Mécanisme D'action

The mechanism of action of 6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoxaline is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and cyclooxygenase. In addition, this compound has been shown to inhibit the growth of certain cancer cells. It is also believed to have anti-inflammatory and anticonvulsant properties.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to have anti-inflammatory and anticonvulsant properties. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cyclooxygenase.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoxaline in laboratory experiments include its availability in a variety of forms, its low cost, and its relatively low toxicity. In addition, this compound is relatively easy to synthesize and can be used as a starting material for the synthesis of various drugs. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.

Orientations Futures

The future direction of research on 6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoxaline could include further investigation into its mechanism of action and its potential therapeutic applications. In particular, further research could be conducted to determine the exact mechanism by which this compound inhibits certain enzymes, as well as its potential therapeutic applications in the treatment of various diseases. In addition, further research could be conducted to develop more efficient and cost-effective synthesis methods for this compound. Finally, further research could be conducted to explore the potential use of this compound in the synthesis of polymers, dyes, and other organic compounds.

Méthodes De Synthèse

6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoxaline is synthesized by a two-step process. The first step is the reaction of 4-methanesulfonylpiperazine (4-MSP) with 6-chloroquinoxaline (6-ClQX) in the presence of a base, such as sodium hydroxide. This reaction produces this compound and piperazine as the main products. The second step is the reaction of this compound with an acid, such as hydrochloric acid, to produce the desired product, this compound. The reaction is usually carried out in a solvent, such as methanol or ethanol.

Applications De Recherche Scientifique

6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoxaline has been studied extensively in the scientific literature. It has been used as an inhibitor of certain enzymes, as a catalyst for organic reactions, and as a starting material for the synthesis of various drugs. This compound has also been used in the synthesis of polymers, dyes, and other organic compounds. In addition, it has been studied for its potential therapeutic applications, such as its ability to inhibit the growth of certain cancer cells.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some quinoxaline derivatives have been associated with health risks, although these can often be mitigated through proper handling and use . Without specific information on the compound you mentioned, it’s difficult to provide a detailed safety assessment.

Propriétés

IUPAC Name |

6-chloro-2-(4-methylsulfonylpiperazin-1-yl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O2S/c1-21(19,20)18-6-4-17(5-7-18)13-9-15-12-8-10(14)2-3-11(12)16-13/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUXOGCDYWKLCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CN=C3C=C(C=CC3=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6475546.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-3-carboxamide](/img/structure/B6475548.png)

![1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-phenylethyl)piperazine](/img/structure/B6475556.png)

![3-[4-(3-methoxypyrazin-2-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B6475566.png)

![N-[1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6475577.png)

![N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6475580.png)

![N-(2-fluorophenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B6475587.png)

![3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6475594.png)

![2-(2-methoxyphenyl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one](/img/structure/B6475601.png)

![2-(4-chlorophenyl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6475604.png)

![4-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B6475608.png)

![4-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-carboxamide](/img/structure/B6475615.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B6475636.png)

![4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B6475645.png)